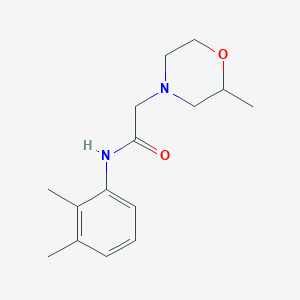
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. MDMB-CHMICA has been shown to have high affinity for the cannabinoid receptor CB1, making it a potent agonist for this receptor.
Mécanisme D'action
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone acts as a potent agonist for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. By binding to this receptor, (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including altered levels of neurotransmitters such as dopamine and serotonin, changes in heart rate and blood pressure, and alterations in body temperature and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise control over the effects of the drug. However, one limitation is the potential for adverse effects on animal subjects, such as changes in behavior or physiological processes.
Orientations Futures
Future research on (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone could focus on its potential as a therapeutic agent for various medical conditions, such as chronic pain or neurological disorders. Additionally, studies could investigate the effects of (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the endocannabinoid system and its interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone involves the reaction of 3-phenylimidazole-4-carboxylic acid with 4-methylpiperidine to form the corresponding amide. This amide is then converted to the final product through a series of reactions involving various reagents and catalysts.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been the subject of extensive scientific research due to its potent psychoactive effects and its potential as a research tool for studying the endocannabinoid system. It has been used in a variety of studies to investigate the effects of cannabinoids on various physiological and biochemical processes.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-7-9-18(10-8-13)16(20)15-11-17-12-19(15)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLYLJLYSBFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)